Receptor Binding Affinity: A 4-Fold Increase in Activity for Dehydroleucine-Enkephalin vs. Saturated Analog
Incorporation of dehydroleucine (ΔLeu) at the C-terminus of an enkephalin analog significantly enhances its affinity for the δ-opioid receptor. In a direct head-to-head radioligand binding assay, the dehydroenkephalin analog [D-Ala2,ΔLeu5]enkephalin was nearly four times more active than its saturated counterpart, [D-Ala2,D-Leu5]enkephalin, at displacing [3H]etorphine from δ-receptor binding sites [1].
| Evidence Dimension | Opioid receptor binding affinity (displacement activity) |
|---|---|
| Target Compound Data | [D-Ala2,ΔLeu5]enkephalin: ~4x more active (activity relative to comparator) |
| Comparator Or Baseline | [D-Ala2,D-Leu5]enkephalin (saturated analog) |
| Quantified Difference | Approximately 4-fold higher activity |
| Conditions | Radioligand binding assay using [3H]etorphine as a tracer for δ-opioid receptors. |
Why This Matters
This demonstrates that the conformational constraint introduced by dehydroleucine can be leveraged to engineer peptide ligands with significantly improved target receptor affinity, a key parameter for drug potency and selectivity.
- [1] Shimohigashi Y, Stammer CH. Dehydro-enkephalins. Part 7. A potent dehydroleucine-enkephalin resistant to carboxypeptidase. J Chem Soc Perkin Trans 1. 1983;(0):803-808. View Source
